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This document provides detailed protocols and application notes for inducing conidiation
(asexual sporulation) in Exserohilum cultures. These techniques are critical for obtaining the
large quantities of spores necessary for inoculum production, genetic studies, and screening
for antifungal compounds.

Introduction

Exserohilum, a genus of dematiaceous hyphomycetes, includes several important plant
pathogens, such as E. turcicum (causal agent of Northern Corn Leaf Blight) and E. rostratum.
[1][2] The production of conidia is essential for the dissemination and infection cycle of these
fungi. However, inducing consistent and abundant sporulation in laboratory cultures can be
challenging. This guide outlines proven methods to enhance conidiation through the
manipulation of nutritional and environmental factors.

I. Experimental Protocols
Protocol 1: Culture Media for Optimal Growth and
Sporulation

The choice of culture medium significantly influences the mycelial growth and subsequent
sporulation of Exserohilum species. While Potato Dextrose Agar (PDA) is commonly used for
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routine culture, other media often yield higher numbers of conidia.
A. Media Preparation:
o Potato Dextrose Agar (PDA):
o Suspend 39 g of commercial PDA powder in 1 L of distilled water.
o Autoclave at 121°C for 15 minutes.
o Pour approximately 20-25 mL into 90 mm Petri dishes.
e V8 Juice Agar (V8A):
o Mix 200 mL of V8 juice with 3 g of CaCOs and 20 g of agar in 800 mL of distilled water.
o Autoclave at 121°C for 15 minutes.
o Pour into Petri dishes. This medium has been shown to support good mycelial growth.[3]
o Malt Extract Agar (MEA):

o Suspend 20 g of malt extract, 6 g of mycological peptone, and 15 g of agar in 1 L of
distilled water.

o Autoclave at 121°C for 15 minutes.

o MEA has been reported to yield high conidial germination and sporulation rates for E.
turcicum.[3]

e Lactose Casein Hydrolysate Agar (LCHA):
o Used for growing E. turcicum for conidia production.[4]
o Incubate cultures at 28°C in the dark for 14 days.[4]

e De Rossi and Reis (DRR) Semi-selective Medium:
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o This medium has been shown to produce the highest number of conidia per square
centimeter for E. turcicum, regardless of the light regime.

B. Inoculation and Incubation:

o Aseptically transfer a small piece of mycelium from a stock culture to the center of a fresh
agar plate.

o Seal the plates with paraffin film.

 Incubate the plates upside down under the conditions specified in the subsequent protocols.

Protocol 2: Induction of Conidiation using Light

Light, particularly near-ultraviolet (NUV) and blue light, is a potent inducer of conidiation in
many fungi, including Exserohilum.

A. Materials:
o Exserohilum cultures on a suitable medium (e.g., MEA or V8A).

 Incubator equipped with NUV light sources (e.g., black-light blue fluorescent tubes) or cool-
white fluorescent lights.

B. Procedure:

o Grow the fungal cultures in complete darkness at 25-28°C for 7-10 days to allow for sufficient
mycelial growth.

o Transfer the plates to an incubator with a 12-hour light/12-hour dark photoperiod.

e For E. longirostratum, continuous darkness has been shown to produce a significantly higher
number of conidia compared to a 12-hour light/dark cycle or continuous NUV light.[5]

e For E. turcicum, a 12-hour photoperiod can be effective.

« Irradiate the cultures for 5-7 days. Conidiophores and conidia will develop during this period.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.cabidigitallibrary.org/doi/pdf/10.5555/20113327154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 3: Physical and Substrate-Based Induction
Methods

Mechanical stress and the nature of the substrate can also stimulate conidiation.
A. Mycelial Scraping:

 After 7-10 days of growth in the dark, gently scrape the surface of the mycelium with a sterile
scalpel or glass rod.

e This process can induce a stress response that promotes the formation of conidiophores.
e Return the plates to the incubator under a suitable light regime (as described in Protocol 2).
B. Cellulose Substrate Overlay:

Growth on cellulose-containing materials can significantly enhance sporulation in Exserohilum.

[6]

» Prepare sterile pieces of cellulose-containing substrates such as filter paper, index cards, or
cheesecloth.

o After 5-7 days of mycelial growth on an agar plate, aseptically overlay the sterile cellulose
substrate onto the colony surface.

 Incubate for a further 7-10 days under appropriate light and temperature conditions. This
method has been shown to increase sporulation by 2 to 18-fold.[6]

C. Plant Tissue Culture:
Using natural host tissue can also effectively induce sporulation.

o Sterilize small pieces of host plant leaves (e.g., maize leaves for E. turcicum) by surface
sterilization (e.g., 1-minute immersion in 70% ethanol, followed by 1-2 minutes in 1% sodium
hypochlorite, and rinsed with sterile distilled water).

o Place the sterile leaf pieces on the surface of a water agar plate.
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 Inoculate the leaf pieces with a small amount of Exserohilum mycelium.

e Incubate under a 12-hour photoperiod at 25°C.

Protocol 4: Harvesting Conidia

e Once sporulation is abundant, add 5-10 mL of sterile distilled water containing a wetting
agent (e.g., 0.01% Tween 80) to the plate.

o Gently scrape the surface of the culture with a sterile glass rod or cell scraper to dislodge the
conidia.

« Filter the resulting conidial suspension through sterile cheesecloth or glass wool to remove
mycelial fragments.

o Centrifuge the suspension at a low speed (e.g., 3000 rpm for 5 minutes) to pellet the conidia.
e Resuspend the conidia in sterile water or a suitable buffer.

o Determine the conidial concentration using a hemocytometer and adjust as needed for
subsequent experiments.

Il. Data Presentation

Table 1: Effect of Different Culture Media on the Sporulation of Exserohilum turcicum
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Conidial .
Culture Colony Growth L Sporulation
. Germination Reference
Medium (cm) Rate
(%)
V8 Juice Agar
5.7 - +++ [3]
(V8A)
Malt Extract Agar
- 30.9 ++++ [3]
(MEA)
Maize Leaf
Extract Agar - - - [3]
(LEA)
Potato Dextrose ]
2.7 0 - (No sporulation)  [3]

Agar (PDA)

Sporulation Rate: ++++ (High), +++ (Good), - (None)

Table 2: Influence of Temperature and Light on Conidia Production of Exserohilum
longirostratum on V8A

. . Number of
Temperature (°C) Light Condition . Reference
Conidialplate (x107)

25 - 30.2 [5]
30 - 23.0 [5]
35 - 5.0 [5]
Continuous Dark 30.4 [5]
Light/Dark (12h/12h) 1.4 [5]
NUV Light 1.0 [5]

Table 3: Effect of Cellulose-Containing Substrates on Sporulation Enhancement
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Fold Increase in

Substrate ] Reference
Sporulation

Filter Paper Overlay 2 to 18-fold [6]

Index Card Pieces Often greatest increases [6]

lll. Visualization of Pathways and Workflows
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Caption: Putative light-induced conidiation signaling pathway in Exserohilum.
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Caption: General experimental workflow for inducing conidiation in Exserohilum.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15612487?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Molecular and Morphological Characterization of Exserohilum turcicum (Passerini)
Leonard and Suggs Causing Northern Corn Leaf Blight of Maize in Bihar - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. wi.knaw.nl [wi.knaw.nl]

» 3. sciepub.com [sciepub.com]

e 4. Regulation of Conidiation by Light in Aspergillus nidulans - PMC [pmc.ncbi.nim.nih.gov]
» 5. cabidigitallibrary.org [cabidigitallibrary.org]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Techniques for Inducing Conidiation in Exserohilum
Cultures: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612487#techniques-for-inducing-conidiation-in-
exserohilum-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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